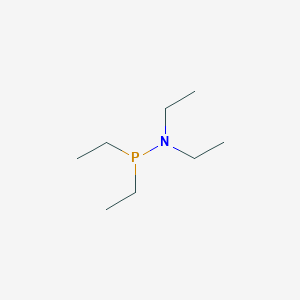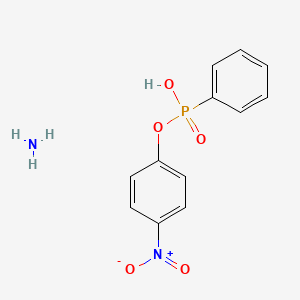
P-NitrophenylPhosphate,AmmoniumSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-NitrophenylPhosphate, Ammonium Salt: is a chemical compound widely used in biochemical research and industrial applications. It is known for its role as a chromogenic substrate for phosphatase enzymes, particularly in enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays. The compound is characterized by its ability to produce a yellow color upon enzymatic hydrolysis, which can be quantitatively measured to determine enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: P-NitrophenylPhosphate, Ammonium Salt is typically synthesized through the reaction of p-nitrophenol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the formation of the desired product. The synthesis can be represented by the following reaction:
[ \text{p-Nitrophenol} + \text{Phosphoric Acid} \rightarrow \text{P-NitrophenylPhosphate} ] [ \text{P-NitrophenylPhosphate} + \text{Ammonium Hydroxide} \rightarrow \text{P-NitrophenylPhosphate, Ammonium Salt} ]
Industrial Production Methods: In industrial settings, the production of P-NitrophenylPhosphate, Ammonium Salt involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: P-NitrophenylPhosphate, Ammonium Salt primarily undergoes hydrolysis reactions catalyzed by phosphatase enzymes. These reactions result in the cleavage of the phosphate group, producing p-nitrophenol and inorganic phosphate.
Common Reagents and Conditions:
Enzymes: Alkaline phosphatase, acid phosphatase
Conditions: Aqueous buffer solutions, optimal pH for enzyme activity (typically around pH 9 for alkaline phosphatase)
Major Products Formed:
p-Nitrophenol: A yellow compound that absorbs light at 405 nm, allowing for spectrophotometric measurement
Inorganic Phosphate: A byproduct of the hydrolysis reaction
Scientific Research Applications
Chemistry: P-NitrophenylPhosphate, Ammonium Salt is used as a substrate in various enzymatic assays to study the activity of phosphatases. It serves as a model compound for understanding enzyme kinetics and mechanisms.
Biology: In biological research, the compound is employed in ELISA to detect and quantify the presence of specific antigens or antibodies. Its chromogenic properties make it a valuable tool for visualizing enzyme activity in various biological samples .
Medicine: The compound is used in diagnostic assays to measure enzyme levels in clinical samples, aiding in the diagnosis of diseases related to abnormal phosphatase activity.
Industry: In industrial applications, P-NitrophenylPhosphate, Ammonium Salt is utilized in quality control processes to monitor enzyme activity in various products, including pharmaceuticals and food items .
Mechanism of Action
The mechanism of action of P-NitrophenylPhosphate, Ammonium Salt involves its hydrolysis by phosphatase enzymes. The enzyme binds to the substrate, facilitating the cleavage of the phosphate group. This reaction produces p-nitrophenol, which can be detected and measured due to its yellow color. The molecular targets of this compound are the active sites of phosphatase enzymes, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Paraoxon: Another organophosphate compound used in enzyme assays
Phenylphosphate: A simpler phosphate ester used in similar biochemical applications
Uniqueness: P-NitrophenylPhosphate, Ammonium Salt is unique due to its chromogenic properties, which allow for easy and quantitative measurement of enzyme activity. Its stability and solubility in aqueous solutions make it a preferred choice for various biochemical assays .
By understanding the properties, preparation methods, and applications of P-NitrophenylPhosphate, Ammonium Salt, researchers and industry professionals can effectively utilize this compound in their work
Properties
CAS No. |
57885-61-7 |
|---|---|
Molecular Formula |
C12H13N2O5P |
Molecular Weight |
296.22 g/mol |
IUPAC Name |
azane;(4-nitrophenoxy)-phenylphosphinic acid |
InChI |
InChI=1S/C12H10NO5P.H3N/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12;/h1-9H,(H,16,17);1H3 |
InChI Key |
BQPOMWNHUBXDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


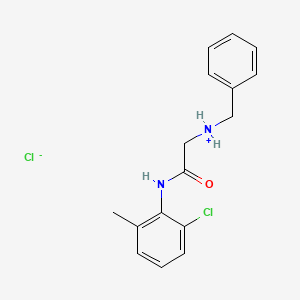
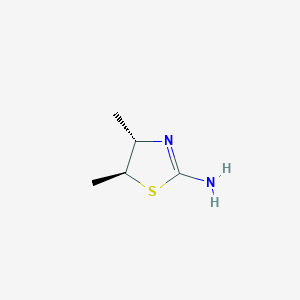
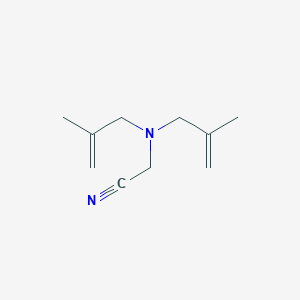
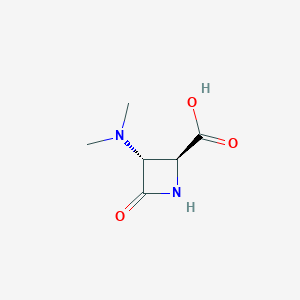




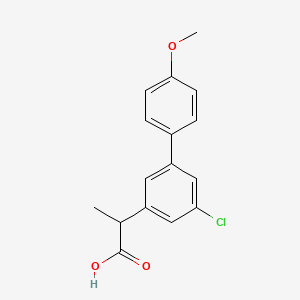

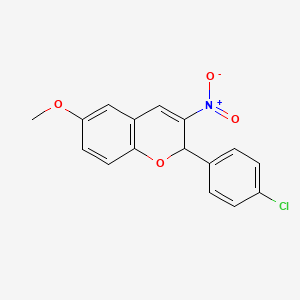
![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
![3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)
